molecular formula C6H9NOS B13252058 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol

Cat. No.: B13252058
M. Wt: 143.21 g/mol
InChI Key: QFTOBPBLYYVPOP-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (CAS 1507607-61-5) is a high-purity chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . This molecule features a 3-methyl-1,2-thiazole (isothiazole) ring linked to an ethanol functional group, making it a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key synthetic intermediate for developing more complex molecules, particularly in the exploration of new pharmaceuticals and agrochemicals. Its structure is conducive to further chemical modifications, allowing for the creation of diverse compound libraries for biological screening. Applications & Research Value: The primary research application of this compound is as a versatile precursor. The hydroxyl group can undergo typical reactions such as esterification, etherification, or oxidation, providing access to a wide array of derivatives. The 1,2-thiazole scaffold is of significant interest in drug discovery due to its potential to interact with various biological targets. This compound serves as a critical starting material in synthetic routes aimed at developing novel enzyme inhibitors or receptor modulators. Handling & Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H9NOS/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3

InChI Key

QFTOBPBLYYVPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)CCO

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a key site for derivatization, undergoing typical reactions of primary alcohols such as esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, reaction with an acid chloride like 4-ethyloctanoyl chloride would yield the corresponding ester, 2-(3-methyl-1,2-thiazol-5-yl)ethyl 4-ethyloctanoate. smolecule.com

Etherification can be accomplished through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Examples of Esterification and Etherification Reactions

Reactant Reagent Product Reaction Type
This compound Acetic Anhydride (B1165640) 2-(3-Methyl-1,2-thiazol-5-yl)ethyl acetate Esterification
This compound Benzoyl Chloride 2-(3-Methyl-1,2-thiazol-5-yl)ethyl benzoate Esterification

Oxidation Reactions of the Primary Alcohol

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(3-methyl-1,2-thiazol-5-yl)acetaldehyde. The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will lead to the formation of the carboxylic acid, 2-(3-methyl-1,2-thiazol-5-yl)acetic acid. It has been noted that the oxidation of aryl and heteroaryl thiazol-2-ylmethanols can proceed to the corresponding ketone under hydrolytic conditions. researchgate.net

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Product Type
Pyridinium Chlorochromate (PCC) 2-(3-Methyl-1,2-thiazol-5-yl)acetaldehyde Aldehyde
Potassium Permanganate (KMnO4) 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid Carboxylic Acid
Jones Reagent (CrO3/H2SO4) 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid Carboxylic Acid

Nucleophilic Substitution Reactions at the Ethanol (B145695) Moiety

The hydroxyl group of the ethanol moiety can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) will convert the alcohol into the corresponding alkyl chloride or bromide. These halogenated derivatives can then react with various nucleophiles to introduce a range of functional groups.

Electrophilic and Nucleophilic Substitution on the Thiazole (B1198619) Ring

The thiazole ring in this compound is an aromatic heterocycle and can undergo both electrophilic and nucleophilic substitution reactions. The existing substituents on the ring, the methyl group at the 3-position and the ethanol group at the 5-position, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

In the thiazole ring, the C5 position is generally the most susceptible to electrophilic attack. pharmaguideline.comwikipedia.org However, in this compound, this position is already substituted. The directing effects of the existing substituents will therefore determine the position of further electrophilic substitution. The methyl group at C3 is weakly activating, while the hydroxyethyl (B10761427) group at C5 is also considered an activating group. Considering the electronic properties of the thiazole ring, the C4 position is the most likely site for electrophilic aromatic substitution. Reactions such as nitration, halogenation, and sulfonation would be expected to introduce the electrophile at the C4 position. For instance, nitration would yield 4-nitro-2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol.

Nucleophilic Attack on the Thiazole Heteroatoms

The thiazole ring is relatively electron-rich and generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the ring nitrogen. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com Strong nucleophiles can displace a leaving group at this position. Furthermore, the nitrogen atom of the thiazole ring can act as a nucleophile itself, for example, in alkylation reactions with alkyl halides to form thiazolium salts. pharmaguideline.com This quaternization of the nitrogen atom increases the acidity of the proton at the C2 position, making it more susceptible to deprotonation and subsequent reaction with electrophiles. While direct nucleophilic attack on the sulfur atom is less common, it has been observed in certain isothiazolium salts. mdpi.com

Oxidation and Reduction Pathways of the Thiazole Ring System

The chemical reactivity of the 1,2-thiazole (isothiazole) ring system inherent in this compound is characterized by its response to oxidative and reductive conditions. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from the known chemistry of isothiazole (B42339) derivatives.

Oxidation: The isothiazole ring contains two heteroatoms, nitrogen and sulfur, that can be susceptible to oxidation. Oxidation of the sulfur atom can lead to the formation of non-aromatic S-oxides or S,S-dioxides. These transformations significantly alter the electronic properties and geometry of the ring. For instance, isothiazole 1,1-dioxides have been shown to react with nucleophiles like sodium azide, indicating a change in the ring's reactivity profile. medwinpublishers.com Another potential pathway is the oxidation of the ring nitrogen to form an N-oxide. The oxidation of enamine-thiones is also a documented route for producing isothiazolone (B3347624) structures. wikipedia.org The specific outcome of an oxidation reaction depends heavily on the oxidant used and the substitution pattern of the isothiazole ring.

Reduction: The isothiazole ring is generally stable under certain reductive conditions. However, more potent reducing agents can induce ring cleavage. A common method for the reduction and degradation of sulfur-containing heterocycles is the use of Raney Nickel, which often results in desulfurization. pharmaguideline.com For 1,3-thiazoles, stability has been noted with platinum catalytic hydrogenation and metal reductions in acidic media. pharmaguideline.com In contrast, powerful hydride reagents or dissolving metal reductions may lead to the cleavage of the weaker N-S bond, a characteristic feature of the 1,2-azole family. This can lead to the formation of acyclic structures, which can then be used in further synthetic transformations.

Formation of Advanced Heterocyclic Systems Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both a reactive heterocyclic ring and a primary alcohol, makes it a valuable synthon for constructing more complex molecular architectures.

Condensation Reactions with Other Heterocycles

The hydroxyl group of the ethanol side chain is a prime site for condensation reactions. It can be converted into a better leaving group or oxidized to an aldehyde or carboxylic acid, thereby providing a handle for forming larger heterocyclic systems. For example, derivatives of 3-methylisothiazole (B110548) have been used in condensation reactions to create new molecules. In one study, 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide was condensed with various carbonyl compounds to yield N'-substituted hydrazide derivatives. nih.gov

While direct examples involving this compound are scarce, its derivatives could plausibly undergo similar transformations. The corresponding aldehyde, accessible via oxidation of the alcohol, could participate in condensation reactions with amines or active methylene (B1212753) compounds to form imines, enamines, or to build new heterocyclic rings such as pyridines or pyrimidines. The alcohol itself can react with carboxylic acid derivatives of other heterocycles to form ester linkages, effectively coupling two different ring systems.

Table 1: Potential Condensation Reactions

Reactant 1 (Derived from Synthon) Reactant 2 (Heterocycle) Reaction Type Resulting Linkage/System
2-(3-Methyl-1,2-thiazol-5-yl)acetaldehyde Heterocyclic Amine Imine Formation Imine
This compound Heterocyclic Carboxylic Acid Esterification Ester
2-(3-Methyl-1,2-thiazol-5-yl)ethyl Tosylate Heterocyclic Phenol Williamson Ether Synthesis Ether

Cycloaddition Reactions for Fused Ring Systems

The isothiazole ring can participate as a component in cycloaddition reactions to generate fused heterocyclic systems. The [3+2] cycloaddition is a particularly powerful method for constructing five-membered rings. For instance, thiazolium salts have been used in asymmetric [3+2] cycloaddition reactions with electron-deficient partners to produce enantioenriched hydropyrrolo-thiazoles. rsc.org Similarly, pyridinium 1,4-zwitterionic thiolates undergo [3+2] cycloaddition with trifluoroacetonitrile (B1584977) to yield 2-trifluoromethyl thiazoles. rsc.org

These reactions showcase the versatility of the thiazole and isothiazole core in forming fused structures. Although the C4-C5 double bond of the isothiazole in this compound is part of an aromatic system, it could potentially react as a dipolarophile or be functionalized to participate in such cycloadditions under appropriate conditions. For example, conversion of the ring into an isothiazolium ylide could enable its reaction as a 1,3-dipole, leading to the formation of bicyclic systems upon reaction with various dipolarophiles. medwinpublishers.com

Table 2: Representative Cycloaddition Reactions for Thiazole/Isothiazole Systems

Thiazole/Isothiazole Derivative Reaction Partner Reaction Type Resulting System
Thiazolium Salt Electron-deficient Alkenes [3+2] Cycloaddition Hydropyrrolo-thiazole
1,2,3-Thiadiazole (Isothiazole precursor) Nitriles Rh-catalyzed Transannulation Isothiazole
Nitrile Sulfide Alkynes 1,3-Dipolar Cycloaddition Isothiazole

Polymerization and Material Precursor Potential of this compound

The development of novel polymers with specific electronic or mechanical properties is a significant area of materials science. Heterocyclic compounds are often incorporated into polymer backbones to impart desirable characteristics. Thiazole-containing polymers, or polythiazoles, are a known class of materials that have been synthesized through various methods. nih.govnih.gov

This compound possesses the necessary functionality to be considered a potential monomer for polymerization. Two primary pathways can be envisioned:

Step-Growth Polymerization (Polycondensation): The terminal hydroxyl group is the key functional group for this approach. Through reactions like esterification or etherification with difunctional monomers (e.g., diacids, diols, or their derivatives), the molecule can be incorporated into polyester (B1180765) or polyether backbones. This would result in polymers where the 3-methylisothiazole moiety is a pendant group attached to the main chain. Such pendant groups could influence the polymer's thermal stability, solubility, and electronic properties.

Chain-Growth Polymerization: While less common for aromatic heterocycles, ring-opening polymerization (ROP) is a theoretical possibility, though it would require high-energy conditions that overcome the ring's aromatic stability. A more feasible approach would involve modifying the ethanol side chain into a polymerizable group, such as an acrylate (B77674) or methacrylate, which could then undergo radical polymerization. This would also result in a polymer with pendant isothiazole groups.

While the direct polymerization of this compound has not been reported, the synthesis of conjugated polymers containing fused imidazo[2,1-b]thiazole (B1210989) units demonstrates the viability of incorporating such heterocycles into macromolecular structures. rsc.org The unique properties of the isothiazole ring suggest that polymers derived from this synthon could have applications in materials science, potentially as specialty polymers or coatings. thieme-connect.com

Advanced Structural Elucidation and Spectroscopic Analysis of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR chemical shifts are crucial for initial structural assessment. The expected ¹H NMR spectrum would feature distinct signals for the thiazole (B1198619) ring proton, the methyl group, the methylene (B1212753) groups of the ethanol (B145695) side chain, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the aromatic carbons of the thiazole ring and the aliphatic carbons of the side chain.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Thiazole-CH (H4)~7.0-7.5~115-125
Thiazole-C3-~150-160
Thiazole-C5-~140-150
-CH₃ (on C3)~2.4-2.6~15-20
-CH₂- (adjacent to thiazole)~3.0-3.3~30-35
-CH₂- (adjacent to OH)~3.8-4.1~60-65
-OHVariable (e.g., ~1.5-3.0)-

While 1D NMR provides foundational data, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for confirming the complex structure. rsc.orgnih.gov

COSY: A ¹H-¹H COSY experiment would reveal the coupling between the two methylene groups in the ethanol side chain (-CH₂-CH₂-OH), confirming their adjacency.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 4.1.1: Predicted Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C)
-CH₃ Thiazole-C3, Thiazole-C4
Thiazole-H4 Thiazole-C3, Thiazole-C5
-CH₂- (adjacent to ring) Thiazole-C4, Thiazole-C5, -CH₂OH

The single bonds within the 2-(ethan-1-ol) side chain allow for rotational freedom, leading to various possible conformations. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the preferred spatial orientation of this side chain relative to the thiazole ring. mdpi.com A NOESY experiment detects through-space correlations between protons that are in close proximity. Correlations between the protons of the methylene group adjacent to the ring and the H4 proton of the thiazole ring would suggest a specific rotational preference, providing insight into the molecule's low-energy conformation in solution. nih.gov Computational modeling can further support these experimental findings by identifying energetically stable conformers. mdpi.com

Advanced NMR techniques can offer insights into the formation and reactivity of the title compound. For example, real-time reaction monitoring using benchtop NMR spectroscopy can track the concentrations of reactants, intermediates, and products during synthesis. analytik.news This approach could be applied to study the kinetics and mechanism of the Hantzsch thiazole synthesis, a common route to such derivatives, providing valuable data for process optimization. Furthermore, specialized NMR experiments can be used to study dynamic processes such as intermolecular interactions or conformational changes in response to environmental stimuli. ipb.ptresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. biointerfaceresearch.com For this compound, these methods would confirm the presence of the hydroxyl group, the aromatic thiazole ring, and the aliphatic side chain.

The FT-IR spectrum is expected to show a broad, strong absorption band for the O-H stretching of the alcohol group, along with characteristic peaks for C-H stretching, and C=N and C=C stretching vibrations from the thiazole ring. scialert.netscialert.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the C-S and C=C vibrations of the heterocyclic ring. nih.govresearchgate.net

Table 4.2: Predicted Vibrational Frequencies and Assignments

Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted FT-Raman Wavenumber (cm⁻¹) Assignment
O-H Stretch 3500-3200 (broad, strong) Weak Alcohol hydroxyl group
Aromatic C-H Stretch 3100-3000 (medium) Medium Thiazole ring C-H
Aliphatic C-H Stretch 2960-2850 (medium-strong) Strong Methyl and methylene groups
C=N / C=C Stretch 1600-1450 (medium-strong) Medium-strong Thiazole ring vibrations scialert.net
C-O Stretch 1100-1000 (strong) Weak Primary alcohol C-O bond

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. The primary fragmentation events are expected to involve the ethanol side chain, which is more labile than the stable thiazole ring. sapub.org Key fragmentations would include:

Alpha-cleavage: Loss of a •CH₂OH radical (mass 31) to form a stable resonance-delocalized cation. This is a common pathway for primary alcohols. libretexts.org

Loss of water: Dehydration (loss of H₂O, mass 18) from the molecular ion.

Cleavage of the C-C bond in the side chain, leading to the formation of a thiazol-5-ylmethyl cation.

The fragmentation pattern of the thiazole ring itself typically involves cleavage to lose species like HCN or methyl cyanide, though these pathways are often less prominent than side-chain fragmentation. researchgate.netresearchgate.net Comparing the fragmentation pattern to that of its isomer, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, could reveal subtle differences useful for differentiation. massbank.eu

Table 4.3: Predicted Major Fragment Ions in EI-MS

m/z Proposed Fragment Fragmentation Pathway
157 [M]⁺• Molecular Ion
142 [M - CH₃]⁺ Loss of a methyl radical
139 [M - H₂O]⁺• Loss of water
126 [M - CH₂OH]⁺ Alpha-cleavage of the ethanol side chain
112 [C₅H₆NS]⁺ Cleavage of the ethyl group

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. nih.gov For this compound (C₆H₉NOS), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺.

Table 4.3.1: HRMS Data for the Protonated Molecule

Ion Elemental Formula Calculated Exact Mass Hypothetical Measured Mass

This level of precision confirms the elemental composition and rules out other potential structures with the same nominal mass. kobv.de

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful technique used to determine the fragmentation pathways of a molecule, providing valuable insights into its structure. In a typical MS/MS experiment, the parent ion of the compound of interest is isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. The resulting spectrum is characteristic of the molecule's structure.

For thiazole-containing compounds, mass spectrometry studies have shown that fragmentation often involves cleavage of the thiazole ring and rearrangements. nih.govsapub.org The stability of the pyrimidine (B1678525) ring, when present, is often greater than that of the thiazole ring during fragmentation. sapub.org However, without specific experimental data for this compound, a detailed analysis of its fragmentation pattern remains speculative. A hypothetical fragmentation table is presented below based on general principles of mass spectrometry, but it is important to note that this is not based on experimental evidence for this specific compound.

Hypothetical MS/MS Fragmentation Data for this compound

Parent Ion (m/z) Fragment Ion (m/z) Possible Neutral Loss Proposed Fragment Structure
[M+H]⁺ Varies H₂O Loss of the hydroxyl group as water
[M+H]⁺ Varies C₂H₄O Cleavage of the ethanol side chain

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While crystal structures for several thiazole derivatives have been reported, a crystallographic study for this compound has not been found in the current literature. nih.govresearchgate.netnih.govmdpi.com Studies on similar molecules, like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, show that intermolecular interactions such as N—H⋯N and N—H⋯O hydrogen bonds, as well as C—H⋯π interactions, play a crucial role in the crystal packing. nih.gov

Crystal Packing and Hydrogen Bonding Networks

In the absence of an experimental crystal structure for this compound, any description of its crystal packing and hydrogen bonding would be conjectural. Generally, the presence of a hydroxyl group and a nitrogen-containing thiazole ring would suggest the potential for hydrogen bonding, which would significantly influence the crystal packing.

Conformational Preferences in the Crystalline State

The conformation of a molecule in its crystalline state is determined by a combination of intramolecular forces and intermolecular packing forces. The ethan-1-ol substituent on the thiazole ring has rotational freedom around the C-C and C-O bonds. The specific conformation adopted in the solid state would be best determined by X-ray crystallography.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Variants

Circular dichroism (CD) and optical rotatory dispersion (ORD) are spectroscopic techniques used to study chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. They are invaluable for determining the absolute configuration of enantiomers and studying their conformational properties in solution.

For this compound to be chiral, it would need to possess a stereocenter. The parent structure does not inherently contain a chiral center. However, if chiral variants were synthesized, for instance through isotopic labeling or the introduction of a chiral center on the side chain, CD and ORD spectroscopy would be essential tools for their characterization. nih.govresearchgate.net There are currently no published studies on the chiroptical properties of any potential chiral variants of this specific compound.

Theoretical and Computational Studies of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net It is particularly effective for calculating the properties of molecules like 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol. DFT studies on thiazole (B1198619) derivatives have provided valuable insights into their electronic properties and reactivity. researchgate.netresearchgate.net

The electronic structure of this compound is largely dictated by the thiazole ring, which is an aromatic heterocycle. The aromaticity of the thiazole ring is a result of the delocalization of π-electrons, which imparts significant stability to the molecule. The methyl group at the 3-position and the ethanol (B145695) group at the 5-position of the thiazole ring will influence the electron distribution within the ring. The methyl group, being an electron-donating group, is expected to increase the electron density in the ring, while the ethanol group may have a more complex influence due to its hydroxyl functionality.

DFT calculations can be used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring, while the LUMO may be distributed over the entire molecule.

The aromaticity of the thiazole ring in this compound can also be quantified using various indices derived from DFT calculations, such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE). These calculations would likely confirm the aromatic character of the thiazole moiety in this compound.

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasure of the molecule's overall polarity.

Note: The values in this table are illustrative and based on typical values for similar thiazole derivatives. Actual values would require specific DFT calculations for this molecule.

Computational methods can also be used to predict the spectroscopic parameters of a molecule, which can be invaluable for its identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the methyl protons, the methylene (B1212753) protons of the ethanol group, the hydroxyl proton, and the proton on the thiazole ring. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for all the carbon atoms in the molecule, aiding in its structural elucidation. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic stretching frequencies for the O-H bond of the alcohol, the C-H bonds of the methyl and methylene groups, and the C=N and C-S bonds within the thiazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to π-π* transitions within the aromatic thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterPredicted Value
¹H NMRChemical Shift (thiazole-H)δ 7.0-7.5 ppm
¹³C NMRChemical Shift (thiazole-C)δ 110-150 ppm
IRVibrational Frequency (O-H stretch)3200-3600 cm⁻¹
UV-VisMaximum Absorption (λmax)230-260 nm

Note: These are predicted values based on the general characteristics of thiazole derivatives and would need to be confirmed by specific calculations and experimental data.

Quantum chemical calculations are highly effective in modeling chemical reactions, allowing for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies. fz-juelich.deresearchgate.net For this compound, several reaction pathways could be of interest for computational modeling.

One area of interest is the reactivity of the thiazole ring itself. For instance, electrophilic substitution reactions are common for aromatic systems. Computational modeling could be used to predict the most likely site of substitution on the thiazole ring and to calculate the energy barriers for such reactions.

Another important aspect is the metabolism of thiazole-containing compounds, which often involves oxidation by cytochrome P450 enzymes. acs.orgnih.gov DFT calculations can be employed to model the different potential oxidation pathways, such as epoxidation of the thiazole ring or oxidation of the sulfur atom. researchgate.net By calculating the activation energies for these different pathways, it is possible to predict the most likely metabolic products. This type of analysis is crucial in drug discovery and development to anticipate potential toxicity issues. acs.orgnih.gov

The reactivity of the ethanol side chain could also be investigated. For example, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be modeled to understand the thermodynamics and kinetics of these processes.

Molecular Docking and Dynamics Simulations for Mechanistic Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or a nucleic acid. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. nih.govnih.gov

For this compound, molecular docking could be used to explore its potential to bind to various protein targets. The thiazole ring, with its nitrogen and sulfur atoms, can participate in various types of interactions, including hydrogen bonding and π-π stacking. The hydroxyl group of the ethanol side chain is a potent hydrogen bond donor and acceptor. The methyl group can engage in hydrophobic interactions.

A typical docking study would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then explore different possible binding poses of the ligand in the active site of the protein and score them based on a scoring function that estimates the binding affinity. The results would provide insights into the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

Table 3: Potential Interactions of this compound in a Protein Binding Site

Functional GroupPotential InteractionInteracting Amino Acid Residues (Examples)
Thiazole Ring (N atom)Hydrogen Bond AcceptorSer, Thr, Tyr, Asn, Gln
Thiazole Ring (S atom)π-Sulfur InteractionsAromatic residues (Phe, Tyr, Trp)
Thiazole Ring (aromatic)π-π StackingAromatic residues (Phe, Tyr, Trp)
Ethanol (OH group)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, His
Methyl GroupHydrophobic InteractionsAla, Val, Leu, Ile, Phe

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can provide a dynamic view of the binding process and the conformational changes that occur upon binding. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the system's evolution over time. frontiersin.org

An MD simulation of the this compound-protein complex would reveal the flexibility of both the ligand and the protein. It could show how the ligand adapts its conformation to fit optimally into the binding site and how the protein might undergo conformational changes to accommodate the ligand. These simulations can also provide a more accurate estimation of the binding free energy by considering the entropic contributions to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Mechanistic Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. For thiazole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. researchgate.netlaccei.orgacs.org Although a specific QSAR model for this compound has not been detailed, the methodologies applied to similar molecules offer insight into how such a model would be constructed.

A typical QSAR study on a series of thiazole derivatives would involve the calculation of a wide array of molecular descriptors, which are numerical representations of the compound's physicochemical properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

Key Molecular Descriptors in QSAR Models of Thiazole Derivatives:

Studies on various thiazole derivatives have highlighted the importance of several classes of descriptors in predicting their biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netlaccei.org These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the molecular connectivity index has been shown to be a key parameter for the antimicrobial activity of some thiazole derivatives. researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). imist.ma Parameters like atomic volume, atomic charges, and electronegativity have been identified as important in the design of novel thiazole-based inhibitors. acs.org

Geometrical (3D) Descriptors: These describe the three-dimensional shape and size of the molecule. Kier's shape index, for example, has been found to be a significant factor in the interaction of thiazole derivatives with their target sites. researchgate.net

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity (MR) are often crucial in explaining the biological activity of thiazole compounds. imist.maijpsr.com

An illustrative QSAR model for a series of hypothetical thiazole derivatives is presented below, showcasing the types of descriptors that would likely be relevant for this compound.

Interactive Data Table: Examples of Molecular Descriptors for QSAR Modeling of Thiazole Derivatives

Descriptor TypeDescriptor NameTypical Value Range for Small Organic MoleculesPotential Influence on Activity
TopologicalMolecular Connectivity Index (χ)1.5 - 6.0Relates to molecular size and branching, affecting receptor fit. researchgate.net
ElectronicHOMO Energy (eV)-10 to -5Higher values may indicate greater ease of electron donation in reactions. nih.gov
ElectronicLUMO Energy (eV)-2 to 1Lower values suggest a greater ability to accept electrons. nih.gov
GeometricalKier's Shape Index (κ)1.0 - 5.0Describes molecular shape, which is critical for binding to target proteins. researchgate.net
PhysicochemicalLogP-1.0 to 5.0Indicates the compound's hydrophobicity, affecting its ability to cross cell membranes. imist.ma
PhysicochemicalMolar Refractivity (MR)40 - 100Relates to the volume of the molecule and its polarizability. imist.ma

The mechanistic interpretation of such a QSAR model for this compound would involve understanding how these descriptors relate to its interaction with a biological target. For example, the presence of the hydroxyl group in the ethan-1-ol side chain could contribute to hydrogen bonding interactions with a receptor, a feature that could be captured by descriptors related to hydrogen bond donors. researchgate.net

Predictive Analysis of Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) Theory:

A key aspect of these computational analyses is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity. ugm.ac.id A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govugm.ac.id

For thiazole derivatives, the HOMO is often localized over the electron-rich thiazole ring, particularly the sulfur atom, while the LUMO distribution can vary depending on the substituents. researchgate.net In the case of this compound, the methyl and hydroxyethyl (B10761427) groups would be expected to influence the electron density and, consequently, the HOMO and LUMO energies.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Interactive Data Table: Predicted Reactivity Descriptors for a Hypothetical Thiazole Derivative

ParameterFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-6.5Indicates the energy of the outermost electrons and the ability to donate them.
LUMO EnergyELUMO-1.2Represents the energy of the lowest available electron orbital and the ability to accept electrons.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.3A larger gap suggests higher kinetic stability and lower chemical reactivity. ugm.ac.id
Electronegativity (χ)-(EHOMO + ELUMO)/23.85A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η)(ELUMO - EHOMO)/22.65"Hard" molecules have a large HOMO-LUMO gap and are less reactive. ugm.ac.id

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net The thiazole ring itself exhibits a complex pattern of electron distribution, with the C5 position often being a primary site for electrophilic substitution. wikipedia.org

Mechanistic Investigations of Biochemical Interactions of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol Non Clinical Focus

Enzyme-Ligand Binding Mechanisms and Inhibition Studies

Thiazole (B1198619) derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the management of numerous diseases. The versatility of the thiazole scaffold allows for structural modifications that enable specific interactions with the active sites of different enzymes. researchgate.netnih.gov

One of the well-documented activities of thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Certain 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors. nih.gov Molecular docking studies of these compounds have revealed that the arginine residue (Arg 120) in the active site of COX-1 is crucial for their inhibitory activity. nih.gov

Thiazole-based compounds have also been designed as inhibitors of human Lactate Dehydrogenase A (hLDHA) , an important enzyme in tumor glycolysis. acs.org In silico design and molecular docking analyses have shown that these inhibitors can form strong interactions with key amino acid residues in the active site of hLDHA, including Ala29, Val30, Arg98, and Gln99. acs.org The binding affinity can be enhanced by substitutions on the thiazole scaffold that promote hydrogen bonding. acs.org

In the context of antiviral research, thiazole-based derivatives have been developed as inhibitors of the SARS-CoV-2 main protease (Mpro) . nih.gov Molecular modeling has indicated that these inhibitors can bind to the active site through hydrogen bonds with residues such as Gln189 and Glu166, as well as arene-arene interactions with His41. nih.gov

Furthermore, thiazole derivatives have shown inhibitory activity against Pin1 , a peptidyl prolyl cis-trans isomerase implicated in cancer. nih.gov Structure-activity relationship (SAR) studies have suggested that introducing an alicyclic ring with a hydrogen bond acceptor on the thiazole scaffold can improve binding affinity. nih.gov Other enzymes targeted by thiazole derivatives include carbonic anhydrases and cholinesterases . nih.govmdpi.com

Table 1: Inhibitory Activity of Various Thiazole Derivatives against Different Enzymes

Thiazole Derivative ClassTarget EnzymeKey Interacting ResiduesIC50/Ki Values (Examples)
5-Thiazol-based thiazolidinonesCyclooxygenase-1 (COX-1)Arg120Superior to naproxen nih.gov
Thiazole central scaffold-based moleculeshuman Lactate Dehydrogenase A (hLDHA)Ala29, Val30, Arg98, Gln99-8.1 to -9.8 kcal/mol (binding energy) acs.org
N-(substituted-thiazol-2-yl)cinnamamidesSARS-CoV-2 MproGln189, Glu166, His4114.7 to 22.61 µM nih.gov
Thiazole derivatives with alicyclic heterocyclesPin1Not specified0.95 µM (for compound 9p) nih.gov
Thiazolylhydrazone derivativesAcetylcholinesterase (AChE)Not specified0.028 to 0.147 µM mdpi.com
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I & IINot specified39.38–198.04 μM (hCA I), 39.16–86.64 μM (hCA II) nih.gov

Receptor-Ligand Interaction Modalities and Signal Transduction Pathways

Thiazole-containing compounds have been shown to modulate the activity of various receptors, acting as both antagonists and allosteric modulators.

Adenosine Receptors: Novel classes of thiazole and thiadiazole analogues have been developed as potent and selective antagonists for adenosine receptors, particularly the A3 subtype. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions on the thiazole ring system are critical for binding affinity and selectivity. For instance, a methoxy group at the 4-position of a phenyl ring attached to the thiazole template significantly enhances affinity for the human adenosine A3 receptor. nih.gov Molecular modeling suggests that these antagonists bind within the transmembrane helices of the receptor, with specific interactions contributing to their selectivity. nih.gov

Androgen Receptor: Thiazole-based inhibitors have been designed to selectively target the DNA-binding domain (DBD) of the androgen receptor (AR). researchgate.net This is a novel approach to androgen deprivation therapy. These compounds have been shown to inhibit the proliferation of androgen-dependent prostate cancer cells and decrease the expression of prostate-specific antigen (PSA). researchgate.net

AMPA Receptors: Certain thiazole carboxamide derivatives have been identified as negative allosteric modulators of GluA2 AMPA receptors. nih.gov These compounds can significantly reduce the current amplitude and influence the deactivation and desensitization rates of the receptor. nih.gov Docking simulations suggest that these modulators bind to an allosteric site on the receptor, leading to conformational changes that alter its function. nih.gov

Table 2: Interaction of Thiazole Derivatives with Cellular Receptors

Thiazole Derivative ClassTarget ReceptorMode of ActionKey Findings
Thiazole and thiadiazole analoguesAdenosine A3 ReceptorAntagonistSubnanomolar affinity and high selectivity nih.gov
Thiazole-based inhibitorsAndrogen Receptor (DNA-binding domain)InhibitorInhibition of prostate cancer cell proliferation researchgate.net
Thiazole carboxamide derivativesGluA2 AMPA ReceptorsNegative Allosteric ModulatorReduction in current amplitude and altered kinetics nih.gov

Cellular Pathway Perturbation at a Molecular Level

The interaction of thiazole derivatives with enzymes and receptors can lead to the perturbation of various cellular pathways at the molecular level.

For instance, by inhibiting COX enzymes, thiazole derivatives can modulate the inflammatory response. Inhibition of hLDHA by thiazole-based compounds can disrupt tumor glycolysis, a critical pathway for cancer cell proliferation. acs.org Similarly, the inhibition of Pin1 can interfere with cell cycle regulation and promote apoptosis in cancer cells. nih.gov

Thiazole derivatives that act as androgen receptor antagonists can block the signaling pathway that drives the growth of prostate cancer. researchgate.net The modulation of AMPA receptors by thiazole compounds can have significant effects on synaptic transmission and neuronal excitability, suggesting potential applications in neurological disorders. nih.gov

Recent studies have also explored the effects of thiazole derivatives on signaling pathways involved in cancer cell migration and invasion. Certain thiazole derivatives have been shown to inhibit fascin, an actin-bundling protein, leading to a reduction in cancer cell motility. acs.org Furthermore, thiazole-integrated pyrrolotriazinone derivatives have been designed to target the PI3K pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth and survival. nih.gov

Some thiazole derivatives have been observed to induce apoptosis and necrosis in lymphoma cells by affecting mitochondrial function, leading to a decrease in mitochondrial potential. researchgate.net

In Vitro Mechanistic Probes in Biological Systems

Due to their diverse biological activities, thiazole derivatives are valuable as in vitro mechanistic probes to study various biological processes. For example, selective COX-1 inhibitors based on the thiazole scaffold can be used to investigate the specific roles of this enzyme in physiological and pathological conditions. nih.gov

Thiazole-based hLDHA inhibitors can serve as tools to explore the metabolic vulnerabilities of cancer cells and to validate hLDHA as a therapeutic target. acs.org Similarly, potent and selective adenosine A3 receptor antagonists containing a thiazole core are useful for characterizing the function of this receptor in different tissues and disease models. nih.gov

The ability of certain thiazole derivatives to modulate AMPA receptor kinetics makes them valuable probes for studying the mechanisms of synaptic plasticity and for investigating the role of AMPA receptors in neurological disorders. nih.gov

Design Principles for Biologically Active Thiazole Analogues

The extensive research on thiazole derivatives has led to the elucidation of several design principles for developing new biologically active analogues.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for identifying the key structural features required for a desired biological activity. For example, in the development of adenosine A3 receptor antagonists, SAR studies revealed the importance of specific substitutions on the phenyl ring attached to the thiazole core for enhancing affinity and selectivity. nih.gov

Scaffold Hopping and Hybridization: Combining the thiazole ring with other pharmacophores can lead to the development of novel compounds with improved or new biological activities. An example is the hybridization of the thiazole scaffold with a pyrrolotriazinone structure to create PI3K inhibitors. nih.gov

In Silico Design and Molecular Modeling: Computational approaches such as molecular docking and molecular dynamics simulations are powerful tools for designing thiazole-based inhibitors and modulators. These methods can predict the binding modes of ligands to their targets and help in optimizing their interactions. acs.orgnih.govmdpi.com

Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other aromatic or heteroaromatic rings to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate.

The versatility of the thiazole nucleus, coupled with a deep understanding of its structure-activity relationships, continues to make it a privileged scaffold in the design and discovery of new therapeutic agents. globalresearchonline.netnih.gov

Applications of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol As a Synthetic Intermediate

Precursor for Complex Organic Scaffolds in Drug Discovery Research

The thiazole (B1198619) ring is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The presence of this heterocyclic system in 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol makes it an attractive starting material for the synthesis of more complex molecular architectures. Researchers utilize this compound to build intricate organic scaffolds that can be further elaborated to target a variety of biological pathways.

The hydroxyl group of this compound can be readily converted into other functional groups, such as halides or tosylates, making it a versatile handle for introducing the thiazole moiety into larger molecules. This adaptability is crucial in fragment-based drug discovery, where small, thiazole-containing fragments can be elaborated into more potent and selective drug candidates.

Building Block for Advanced Pharmaceutical Leads

The utility of this compound extends to its role as a building block for advanced pharmaceutical leads. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key intermediate in the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

For instance, the synthesis of novel thiazole derivatives with antimicrobial properties has been reported, starting from precursors structurally related to this compound. These synthetic pathways often involve the modification of the ethanol (B145695) side chain to introduce pharmacologically relevant functional groups. The resulting compounds are then screened for their biological activity against various pathogens.

Pharmaceutical Lead Type Synthetic Application of Thiazole Intermediates Potential Therapeutic Area
Antimicrobial AgentsIncorporation of the thiazole ring into larger molecules to enhance antibacterial or antifungal activity.Infectious Diseases
Anticancer AgentsSynthesis of thiazole-containing compounds designed to interact with specific cancer-related targets.Oncology
Anti-inflammatory DrugsDevelopment of novel anti-inflammatory agents by leveraging the known biological activity of the thiazole scaffold.Inflammatory Disorders

Role in Agrochemical Research and Development (e.g., herbicide, pesticide intermediates)

In addition to its applications in pharmaceuticals, this compound and its derivatives are valuable in the field of agrochemical research. The thiazole moiety is a component of several commercially successful herbicides and pesticides. For example, Thiamethoxam, a second-generation neonicotinoid insecticide, contains a chlorothiazole unit.

Environmental Fate and Degradation Pathways of 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

Abiotic Degradation Mechanisms

No specific experimental or theoretical data on the abiotic degradation of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol could be located. General chemical principles suggest potential pathways, but these have not been empirically verified for this compound.

Photolysis and Photodegradation Processes

There are no available studies on the photolysis or photodegradation of this compound. Research on other thiazole-containing compounds indicates that the thiazole (B1198619) ring can be susceptible to photodegradation. For instance, some aryl-substituted thiazoles have been shown to react with singlet oxygen upon photo-irradiation, leading to complex rearrangements and degradation products. nih.gov However, without specific studies, the photochemical fate of this compound in the environment remains unknown.

Biodegradation Processes

Information on the biodegradation of this compound is not available in the scientific literature. While the environmental fate of some thiazole-containing pesticides has been investigated, this information cannot be directly extrapolated to the target compound.

Microbial Degradation Pathways

No studies have been published detailing the microbial degradation pathways of this compound. Studies on other, more complex, thiazole derivatives used as pesticides, such as clothianidin, have shown that microorganisms like Pseudomonas stutzeri can degrade them, often by cleaving the bonds between the thiazole ring and the rest of the molecule. nih.govfrontiersin.org Additionally, the ethanolamine (B43304) substructure is generally known to be readily biodegradable. unit.noresearchgate.net Based on these generalities, it is plausible that microorganisms capable of degrading this compound exist, but the specific pathways, rates, and responsible microbial species are unknown.

Enzymatic Biotransformations

There is no information available on the specific enzymatic biotransformations of this compound. Research on other thiazole pollutants has demonstrated that enzymes like peroxidases can mediate their degradation, but the products formed are highly dependent on the specific enzyme and the substrate's structure. nih.govnih.gov Without dedicated research, it is impossible to determine which enzymes might act on this compound or what the transformation products would be.

Metabolite Identification and Environmental Transformation Products

As no studies on the degradation of this compound have been conducted, there is no information on its metabolites or environmental transformation products. Identification of such products would require experimental studies using techniques like liquid chromatography-mass spectrometry (LC-MS) on samples from degradation experiments, which have not been performed for this compound.

Data Tables

Due to the absence of quantitative data in the literature for the environmental fate and degradation of this compound, no data tables can be generated.

The environmental fate of the chemical compound this compound is not extensively documented in scientific literature. However, by examining the known degradation pathways of related thiazole derivatives, it is possible to infer its likely behavior and persistence in various environmental compartments. Thiazole rings are present in a variety of biologically active molecules, including some pesticides and pharmaceuticals, and their environmental characteristics have been the subject of some investigation. The persistence and transformation of this compound in the environment will be influenced by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Persistence and Transformation in Various Environmental Compartments

The structure of this compound, which includes a substituted thiazole ring with a methyl group and an ethanol (B145695) side chain, will dictate its reactivity and susceptibility to degradation. The presence of the ethanol group may increase its water solubility, potentially affecting its mobility in soil and aquatic systems.

Biodegradation:

Photodegradation:

Sunlight can play a significant role in the degradation of chemical compounds in the environment, particularly in surface waters and on soil surfaces. Some thiazole-containing compounds have been shown to undergo photodegradation. This process can be influenced by the presence of photosensitizing agents in the environment. For instance, the photodegradation of certain thiazole derivatives may proceed through a reaction with singlet oxygen. The specific substituents on the thiazole ring can affect the rate and pathway of photodegradation.

Abiotic Degradation:

In addition to microbial and light-induced degradation, abiotic processes such as hydrolysis could contribute to the transformation of this compound. The stability of the thiazole ring to hydrolysis can vary depending on the pH and the nature of its substituents. For example, studies on certain 2-aminothiazole (B372263) derivatives have shown decomposition in solution, leading to the formation of oxygenated and dimerized products. This suggests that under certain environmental conditions, this compound could undergo chemical transformations.

The following table summarizes the potential degradation pathways for thiazole derivatives, which can be used to infer the likely fate of this compound.

Degradation PathwayDescriptionPotential Relevance for this compound
Biodegradation Breakdown of the compound by microorganisms.Likely to be a significant pathway, by analogy with other thiazole derivatives. The ethanol side chain may be readily metabolized.
Photodegradation Degradation initiated by the absorption of light energy.Potentially a relevant pathway in surface waters and on soil surfaces. The specific absorption spectrum of the compound would be a key factor.
Hydrolysis Chemical breakdown of the compound due to reaction with water.The stability of the thiazole ring to hydrolysis will depend on environmental pH and temperature.

It is important to note that the actual persistence and transformation of this compound in the environment can only be definitively determined through specific experimental studies. The information presented here is based on the behavior of structurally related compounds and serves as a scientifically informed estimation of its potential environmental fate.

Advanced Analytical Methodologies for 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, enabling its isolation from impurities and the resolution of its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and performing quantitative analysis of this compound. moravek.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its moderate polarity. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A common choice for the stationary phase would be a C18 column, which provides excellent separation for a wide range of organic molecules. pensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netpensoft.net The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte. Isocratic elution, where the mobile phase composition remains constant, can be employed for simple purity assessments, while gradient elution, with a changing mobile phase composition, is advantageous for separating complex mixtures of impurities. pensoft.net

Detection is commonly achieved using a UV detector, with the detection wavelength set to the absorbance maximum of the thiazole (B1198619) ring in the molecule. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in a sample. researchgate.net Method validation, following ICH guidelines, is essential to ensure the method is accurate, precise, linear, and specific for its intended purpose. pensoft.netpensoft.net

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Thiazole Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature 30 °C

This table presents a hypothetical set of parameters based on methods used for structurally related compounds and serves as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be readily analyzed by GC-MS after derivatization. The hydroxyl group can be converted into a more volatile silyl (B83357) ether, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often suitable. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

For a closely related compound, 4-methyl-5-(2-hydroxyethyl)thiazole, GC-MS analysis has been reported. researchgate.netbohrium.com The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. A similar approach can be applied to this compound, where the mass spectrum would be expected to show fragments corresponding to the thiazole ring and the side chain.

Table 2: GC-MS Data for the Structurally Similar Compound 4-Methyl-5-(2-hydroxyethyl)thiazole

ParameterValue
Formula C6H9NOS
Molecular Weight 143.21 g/mol
GC Column Capillary, SE-30
Retention Index (non-polar column) 1368
Mass Spectrum (Top 5 Peaks) m/z 112, 113, 143, 85, 45

Data sourced from PubChem CID 1136. researchgate.net This information for a structural analog provides a strong basis for developing a GC-MS method for this compound.

Chiral Chromatography for Enantiomeric Purity

Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.

For the HPLC analysis of chiral azole compounds, various CSPs based on polysaccharides, such as derivatized cellulose (B213188) or amylose, have proven effective. mdpi.com The choice of the mobile phase is critical for achieving separation. Normal phase (using a non-polar solvent like heptane (B126788) with a polar modifier like ethanol (B145695) or isopropanol), polar organic (using mixtures of polar organic solvents), and reversed-phase modes can be explored to optimize the separation of the enantiomers. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Alternatively, chiral GC can be employed, often using a cyclodextrin-based chiral capillary column. nih.gov Similar to achiral GC, derivatization of the alcohol group may be necessary to improve volatility and chromatographic performance. The separation of the enantiomers is based on the formation of transient diastereomeric complexes with the chiral stationary phase.

Table 3: Common Chiral Stationary Phases for the Separation of Chiral Alcohols

Stationary Phase TypeTypical Application
Polysaccharide-based (e.g., derivatized cellulose, amylose) HPLC separation of a wide range of chiral compounds, including alcohols. mdpi.com
Cyclodextrin-based GC and HPLC separation of enantiomers, particularly for compounds that can fit into the cyclodextrin (B1172386) cavity. nih.gov
Pirkle-type (brush-type) HPLC separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Quantitative Analysis in Complex Matrices (e.g., biological or environmental samples, excluding clinical)

The determination of this compound in complex matrices such as environmental samples (e.g., water, soil) or biological matrices from non-clinical studies requires sensitive and selective analytical methods to overcome matrix interference.

For environmental samples, a common approach involves sample preparation to extract and concentrate the analyte, followed by analysis using a highly selective technique like GC-MS/MS. researchgate.net Sample preparation for water samples may involve solid-phase extraction (SPE), where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of an organic solvent. For soil or sediment samples, techniques like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed.

The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from co-extracted matrix components. researchgate.net The development of such a method would involve optimizing the extraction procedure, selecting appropriate MS/MS transitions, and validating the method for parameters such as recovery, matrix effects, and limits of detection and quantification. researchgate.net

Table 4: Example of a Sample Preparation and Analysis Workflow for Thiazole Derivatives in Environmental Water Samples

StepProcedure
1. Sample Collection Collect water sample in a clean container.
2. Filtration Filter the sample to remove particulate matter.
3. Solid-Phase Extraction (SPE) Pass the filtered water through an SPE cartridge (e.g., C18) to adsorb the analyte.
4. Elution Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol, acetonitrile).
5. Concentration Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent.
6. Analysis Analyze the extract by GC-MS/MS or LC-MS/MS.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and characterization of electroactive compounds like this compound. The thiazole ring is an electroactive moiety that can undergo oxidation or reduction at an electrode surface. wikipedia.org

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of thiazole derivatives. mdpi.com By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the oxidation and reduction potentials of the analyte. This information can be used for both qualitative and quantitative analysis. The oxidation of thiazole derivatives at a glassy carbon or gold electrode has been reported, often involving the sulfur or nitrogen atoms in the ring. bohrium.comresearchgate.net

For quantitative determination, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed, which offer higher sensitivity compared to CV. These methods can be applied for the determination of thiazole derivatives in various samples. The development of an electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and the type of working electrode to achieve the desired sensitivity and selectivity.

Table 5: Electrochemical Techniques for the Analysis of Thiazole Derivatives

TechniquePrincipleApplication
Cyclic Voltammetry (CV) The potential is swept linearly between two limits, and the current response is measured.Characterization of redox behavior (oxidation/reduction potentials). mdpi.com
Differential Pulse Voltammetry (DPV) Pulses of increasing amplitude are superimposed on a linear potential ramp.Quantitative analysis with enhanced sensitivity.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is applied to the electrode.Rapid and sensitive quantitative analysis.

Future Research Directions and Unexplored Avenues for 2 3 Methyl 1,2 Thiazol 5 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient, environmentally benign, and sustainable methods for the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. Current synthetic strategies often rely on traditional approaches that may involve hazardous reagents, harsh reaction conditions, and generate significant waste. The exploration of greener alternatives is crucial for both laboratory-scale and potential industrial applications.

Key areas for investigation include:

Green Chemistry Approaches: The application of green chemistry principles can significantly improve the sustainability of the synthesis. semanticscholar.orgbohrium.com This includes the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents. semanticscholar.orgscispace.com Techniques such as microwave-assisted synthesis and ultrasound irradiation could offer advantages in terms of reduced reaction times, increased yields, and lower energy consumption. semanticscholar.orgacs.org

Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. nih.govmdpi.com This technology allows for precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and facile scalability. nih.govkuey.net A multistep continuous flow process could be designed for the synthesis of this compound, potentially starting from simple, readily available precursors. kuey.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govresearchgate.net Research into identifying or engineering enzymes that can catalyze key steps in the synthesis of the target molecule could lead to highly efficient and sustainable processes. pharmaguideline.com For instance, a chemoenzymatic one-pot multicomponent synthesis could be a novel strategy to explore. pharmaguideline.com

Catalyst-Free and One-Pot Syntheses: Developing synthetic routes that minimize or eliminate the need for catalysts and purification of intermediates can significantly improve process efficiency and reduce waste. researchgate.net One-pot multicomponent reactions, in particular, are attractive for their atom economy and operational simplicity. nih.govwikipedia.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, use of renewable resources, lower energy consumption. semanticscholar.orgscispace.comMicrowave-assisted synthesis, ultrasound irradiation, use of green solvents and catalysts. semanticscholar.orgacs.org
Flow Chemistry Enhanced safety, precise reaction control, scalability, potential for automation. nih.govkuey.netDevelopment of multistep continuous flow processes from simple precursors. kuey.net
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netIdentification and engineering of enzymes for key synthetic steps. pharmaguideline.com
Catalyst-Free/One-Pot Reduced waste, improved efficiency, operational simplicity. researchgate.netDesign of multicomponent reactions and catalyst-free cyclization strategies. nih.govwikipedia.org

Exploration of New Chemical Transformations and Reactivity Patterns

A thorough investigation into the chemical reactivity of this compound is essential to unlock its full potential as a versatile building block in organic synthesis. The interplay between the 1,2-thiazole core, the methyl group, and the ethanol (B145695) substituent offers a rich landscape for exploring novel chemical transformations.

Future research could focus on:

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole (B1198619) ring or the methyl group would provide a highly atom-economical route to novel derivatives. researchgate.netontosight.ainih.govwisdomlib.org Palladium-catalyzed C-H activation could be explored to introduce various functional groups at specific positions, offering a powerful tool for structural diversification. wisdomlib.org

Oxidation of the Ethanol Side Chain: The primary alcohol of the ethanol group is a key site for transformations. Selective oxidation to the corresponding aldehyde or carboxylic acid would yield valuable synthetic intermediates. acs.orgresearchgate.netacs.org Furthermore, the development of metal-free and biocompatible oxidation strategies would be of significant interest. researchgate.net

Electrophilic and Nucleophilic Substitution: The electron distribution in the 1,2-thiazole ring influences its susceptibility to electrophilic and nucleophilic attack. semanticscholar.orgnih.govkuey.net Systematic studies on halogenation, nitration, and Friedel-Crafts reactions would elucidate the regioselectivity of electrophilic substitution. semanticscholar.orgkuey.net Conversely, exploring nucleophilic aromatic substitution, potentially facilitated by activating groups or metal catalysts, could open up new avenues for derivatization. semanticscholar.orgmdpi.com

Photocatalysis and Cycloaddition Reactions: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. bohrium.comnih.goveurjchem.com Investigating the participation of this compound in photocatalytic reactions could lead to novel and unexpected transformations. Additionally, its potential to undergo cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, warrants exploration for the construction of more complex heterocyclic systems. semanticscholar.orgwikipedia.org

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and amines, providing a straightforward method for modifying the molecule's properties and creating libraries of derivatives for various applications.

Transformation TypePotential Products/ApplicationsResearch Focus
C-H Functionalization Novel substituted thiazole derivatives with tailored properties. researchgate.netontosight.aiRegioselective functionalization of the thiazole ring and methyl group. nih.govwisdomlib.org
Side-Chain Oxidation Aldehyde and carboxylic acid intermediates for further synthesis. acs.orgacs.orgDevelopment of selective and green oxidation methods. researchgate.net
Substitution Reactions Halogenated, nitrated, and acylated derivatives. semanticscholar.orgkuey.netUnderstanding regioselectivity in electrophilic and nucleophilic substitutions. nih.govmdpi.com
Photocatalysis/Cycloaddition Complex heterocyclic structures. bohrium.comeurjchem.comExploration of novel reaction pathways under photochemical conditions. nih.govwikipedia.org

Advanced Mechanistic Studies of Biochemical Interactions

Understanding the interactions of this compound with biological macromolecules at a molecular level is crucial for elucidating its potential biological activities. Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. kuey.netwikipedia.orgeurjchem.com

Future research directions in this area include:

Enzyme Inhibition Studies: A systematic screening of the compound against a panel of enzymes, particularly those implicated in disease pathways such as protein kinases, cyclooxygenases (COX), and carbonic anhydrases, could reveal potential inhibitory activities. mdpi.comkuey.netnih.govresearchgate.neteurjchem.comresearchgate.net Detailed kinetic studies would then be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays: Investigating the binding affinity of the compound to various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, could identify potential targets for modulating cellular signaling pathways. researchgate.net

Protein-Ligand Crystallography: Obtaining co-crystal structures of this compound bound to a biological target would provide invaluable atomic-level insights into the binding mode and the key interactions driving recognition. This information is critical for structure-based drug design.

Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinities, kinetics, and thermodynamics of the interaction with target proteins. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with systematic modifications to the methyl group, the ethanol side chain, and the thiazole core, and evaluating their biological activity will help to establish clear structure-activity relationships. wikipedia.org This will guide the design of more potent and selective compounds.

Integration of Advanced Computational Chemistry with Experimental Work

Computational chemistry offers powerful tools to complement and guide experimental research, accelerating the discovery and development process. Integrating in silico methods with experimental work will provide a deeper understanding of the properties and potential of this compound.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. bohrium.comscispace.comresearchgate.netwisdomlib.orgacs.org This can help in understanding its reactivity patterns and in designing new chemical transformations. Calculations of HOMO-LUMO energy gaps can provide insights into the molecule's kinetic stability and chemical reactivity. semanticscholar.orgbohrium.com

Molecular Docking: In silico docking studies can be used to predict the binding mode and affinity of this compound to the active sites of various biological targets. kuey.netnih.goveurjchem.comacs.org This can help in prioritizing experimental screening efforts and in understanding the structural basis of any observed biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological target, revealing information about the stability of the complex, the role of solvent molecules, and any conformational changes that occur upon binding. nih.govwikipedia.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to develop mathematical relationships between the structural features of a series of thiazole derivatives and their biological activity. nih.govresearchgate.netresearchgate.net This can aid in the design of new analogues with improved potency.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early assessment of its drug-like potential. nih.gov

Computational MethodApplicationExpected Outcome
DFT Calculations Prediction of electronic structure and reactivity. bohrium.comscispace.comresearchgate.netUnderstanding of reaction mechanisms and guidance for synthetic design. semanticscholar.orgacs.org
Molecular Docking Prediction of binding modes and affinities to biological targets. kuey.neteurjchem.comPrioritization of targets for experimental screening. nih.govacs.org
MD Simulations Study of dynamic interactions with biological targets. nih.govwikipedia.orgInsights into complex stability and binding mechanisms. researchgate.net
QSAR Studies Development of structure-activity relationship models. nih.govresearchgate.netDesign of new analogues with enhanced biological activity. researchgate.net

Investigation of Emerging Applications in Specialized Chemical Fields (non-clinical)

Beyond its potential in the life sciences, this compound and its derivatives may find applications in various specialized chemical fields. The unique electronic and structural features of the thiazole ring make it an attractive scaffold for the development of functional materials.

Unexplored avenues for non-clinical applications include:

Corrosion Inhibitors: Thiazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. semanticscholar.orgbohrium.comscispace.comeurjchem.com The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring allows for effective adsorption onto metal surfaces, forming a protective layer. semanticscholar.orgscispace.com The potential of this compound and its derivatives in this area warrants investigation.

Materials Science: Thiazole-based compounds are used in the development of organic electronics, including conductive polymers, fluorescent dyes, and materials for organic light-emitting diodes (OLEDs) and photovoltaics. acs.orgmdpi.comkuey.netresearchgate.net The specific substitution pattern of the target molecule could be exploited to tune its photophysical and electronic properties for such applications.

Agrochemicals: The thiazole ring is a component of several commercially successful pesticides, herbicides, and fungicides. kuey.netnih.govacs.orgresearchgate.net Screening this compound and its derivatives for activity against agricultural pests and pathogens could lead to the discovery of new crop protection agents.

Catalysis: Thiazolium salts, derived from the alkylation of thiazoles, are effective catalysts in various organic reactions, such as the Stetter and benzoin (B196080) reactions. wikipedia.org The potential of N-alkylated derivatives of this compound as organocatalysts is an interesting area for future research. Chemoenzymatic synthesis using thiazole derivatives as catalysts is another emerging field. nih.gov

Dyes and Pigments: The thiazole moiety can act as a chromophore, and its derivatives are used in the synthesis of dyes. pharmaguideline.com The specific structure of the target compound could be modified to create novel colorants with specific properties.

Application FieldPotential Role of this compoundResearch Focus
Corrosion Inhibition Adsorption on metal surfaces to prevent corrosion. semanticscholar.orgbohrium.comeurjchem.comEvaluation of inhibition efficiency on various metals in different environments. scispace.com
Materials Science Building block for functional polymers and organic electronic materials. acs.orgkuey.netSynthesis and characterization of polymers and investigation of photophysical properties. mdpi.comresearchgate.net
Agrochemicals Active ingredient in pesticides, herbicides, or fungicides. kuey.netresearchgate.netScreening for bioactivity against a range of agricultural pests and pathogens. nih.govacs.org
Catalysis Precursor to thiazolium salt organocatalysts. wikipedia.orgSynthesis of N-alkylated derivatives and evaluation of their catalytic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Start with cyclocondensation of thioamide derivatives with propargyl alcohols to form the thiazole core. For example, coupling 3-methyl-1,2-thiazole intermediates with ethanol derivatives via nucleophilic substitution or Mitsunobu reactions. Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based) to enhance yield .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) via NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., hydroxyl at δ 1.2–1.5 ppm) and carbons in the thiazole ring (δ 150–160 ppm).
  • IR : Identify O–H stretching (~3300 cm1^{-1}) and C=N/C–S vibrations (1600–1400 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 158) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties of this compound?

  • Approach : Use Multiwfn software to analyze electron density topology (AIM theory), electrostatic potential surfaces (EPS), and frontier molecular orbitals (FMOs). For example:

  • Calculate local electron density at the thiazole ring’s sulfur atom to assess nucleophilicity.
  • Map EPS to identify reactive sites for electrophilic attacks (e.g., hydroxyl group) .
    • Validation : Compare computed IR/Raman spectra with experimental data to validate force fields .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of thiazole derivatives like this compound?

  • Methodology :

  • Derivatization : Modify the hydroxyl group (e.g., esterification, etherification) or thiazole substituents (e.g., methyl to halogens) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
    • Data Analysis : Use multivariate regression to correlate electronic parameters (HOMO/LUMO gaps) with bioactivity .

Q. How can researchers resolve contradictions in reported pharmacological data for thiazole-containing compounds?

  • Troubleshooting :

  • Purity Verification : Re-examine synthetic batches via HPLC to rule out impurities (>99% purity required for in vitro assays) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
    • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify consensus trends .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis for faster cyclization (5–10 minutes vs. hours under reflux) .
  • Computational Workflows : Combine Gaussian (for DFT calculations) with Multiwfn (for visualization) to streamline analysis .
  • Safety : Handle thiazole intermediates in fume hoods due to potential sulfur-based irritants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.